methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Overview
Description
methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1-methylpyrazole with methyl acrylate. One common method is the Michael addition reaction, where 1-methylpyrazole acts as a nucleophile and adds to the β-position of methyl acrylate. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and coatings due to its reactive ester group.
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler ester with similar reactivity but lacking the pyrazole ring.
1-Methylpyrazole: Contains the pyrazole ring but lacks the acrylate group.
Methyl 3-(1H-pyrazol-4-yl)acrylate: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to the presence of both the pyrazole ring and the acrylate ester groupThe methyl group on the pyrazole ring can also influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 3-(1-methylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3 |
InChI Key |
RFUOSGKQKNFRGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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